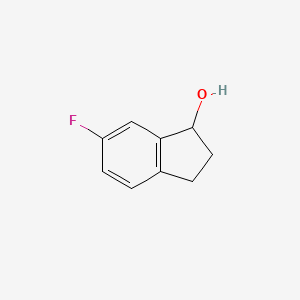

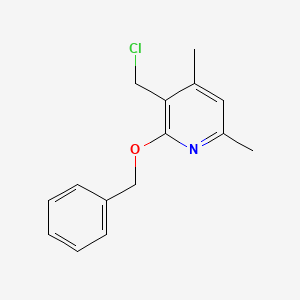

2-(2-Aminoethoxy)-5-chloropyridine

Overview

Description

“2-(2-Aminoethoxy)ethanol” is an organic compound with both amine and alcohol substituents . It is used mainly in stripper solutions for applications in electronics, in gas treating to remove carbon dioxide and hydrogen sulfide, and in coolants/lubricants for metal working applications . It is also commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .

Synthesis Analysis

The synthesis of “2-(2-Aminoethoxy)ethanol” derivatives has been described in a patent . The synthetic reaction does not require isolation and purification of intermediates. The derivatives can be used to synthesize high load polystyrene-polyethylene glycol-like resins having excellent swelling characteristics .

Molecular Structure Analysis

The molecular formula of “2-(2-Aminoethoxy)ethanol” is C4H11NO2, and its molecular weight is 105.14 . The linear formula is NH2CH2CH2OCH2CH2OH .

Chemical Reactions Analysis

“2-(2-Aminoethoxy)ethanol” is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .

Physical And Chemical Properties Analysis

“2-(2-Aminoethoxy)ethanol” is a liquid at room temperature . It has a density of 1.048 g/mL at 25 °C . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Scientific Research Applications

Selective Amination and Catalysis

- Selective amination of polyhalopyridines : Research demonstrates the use of palladium-Xantphos complex for the amination of 5-bromo-2-chloropyridine, resulting in high yields and excellent chemoselectivity. This process is significant for synthesizing aminopyridines, which are crucial intermediates in pharmaceuticals and agrochemicals (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

Photodimerization and Material Properties

- Photochemical dimerization of aminopyridines : Ultraviolet irradiation of aminopyridines, including 2-amino-5-chloropyridine, leads to the formation of photodimers. These dimers possess unique chemical and physical properties, expanding their application in material science (E. Taylor, R. O. Kan, 1963).

Metal Ion-binding Studies

- Metal ion-binding properties of nucleosides : Research on the metal ion-binding capabilities of deprotonated nucleosides highlights the potential for using pyridine derivatives in studying metal interactions with biological molecules. This understanding is crucial for developing metal-based drugs and probes (B. Knobloch, W. Linert, H. Sigel, 2005).

Synthesis of Novel Compounds

- Synthesis of novel dihydropyridine analogs : Studies on the synthesis and biological evaluation of dihydropyridine derivatives, including those related to 2-(2-Aminoethoxy)-5-chloropyridine, reveal their potent antioxidant activities. These findings are relevant for the development of new therapeutic agents (M. Saddala, Jangampalli Adi Pradeepkiran, 2019).

Safety and Hazards

properties

IUPAC Name |

2-(5-chloropyridin-2-yl)oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c8-6-1-2-7(10-5-6)11-4-3-9/h1-2,5H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMGSRDVCHQVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethoxy)-5-chloropyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1526548.png)

![(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine](/img/structure/B1526551.png)

![Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1526554.png)

![1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene](/img/structure/B1526556.png)

![5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine](/img/structure/B1526561.png)